3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
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Overview
Description
3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes an imidazolidine-2,4-dione core substituted with a 4-(dimethylamino)phenyl group. This compound has a molecular weight of 219.24 g/mol and a melting point of 220-221°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation process, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the dimethylamino phenyl group.
5,5-Diphenylimidazolidine-2,4-dione: A similar compound with diphenyl substitution.
Uniqueness
3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is unique due to the presence of the 4-(dimethylamino)phenyl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and potential biological activities compared to other imidazolidine-2,4-dione derivatives .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZYZAAYYKGSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448088 |
Source
|
Record name | 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111256-82-7 |
Source
|
Record name | 2,4-Imidazolidinedione, 3-[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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